![molecular formula C10H6N10O B13799788 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine CAS No. 25732-28-9](/img/structure/B13799788.png)
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine is a complex organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of an azoxy group, which is a functional group containing a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogens. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine typically involves multiple steps, starting from readily available purine derivatives. One common synthetic route includes the following steps:
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Azoxy Formation: The formation of the azoxy group through the reaction of the amino group with nitrous acid, followed by oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the implementation of efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro or nitroso derivatives.
Reduction: The azoxy group can be reduced to form amine derivatives.
Substitution: The purine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of nitro-purine or nitroso-purine derivatives.
Reduction: Formation of amino-purine derivatives.
Substitution: Formation of halogenated purine derivatives.
科学研究应用
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication and transcription processes. Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activities and disruption of cellular processes.
相似化合物的比较
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another naturally occurring purine base found in DNA and RNA.
Caffeine: A methylated purine derivative with stimulant properties.
Theobromine: A dimethylated purine derivative found in cocoa and chocolate.
The uniqueness of this compound lies in its azoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives.
属性
CAS 编号 |
25732-28-9 |
|---|---|
分子式 |
C10H6N10O |
分子量 |
282.22 g/mol |
IUPAC 名称 |
oxido-(5H-purin-6-yl)-(5H-purin-6-ylimino)azanium |
InChI |
InChI=1S/C10H6N10O/c21-20(10-6-8(14-2-12-6)16-4-18-10)19-9-5-7(13-1-11-5)15-3-17-9/h1-6H |
InChI 键 |
QRGRYJWCRFHZLN-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2C(=N1)N=CN=C2N=[N+](C3=NC=NC4=NC=NC43)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


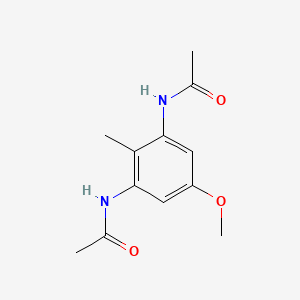
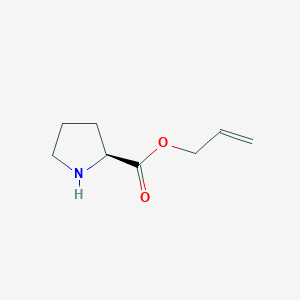
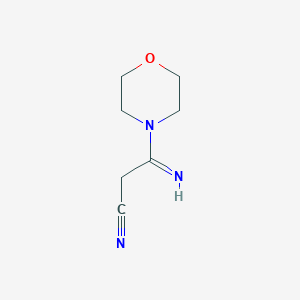
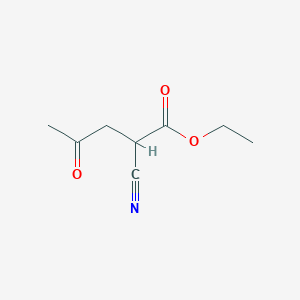
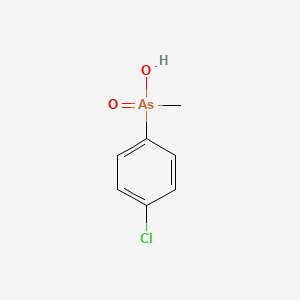
![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
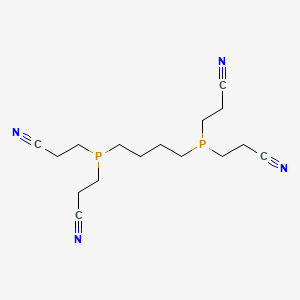
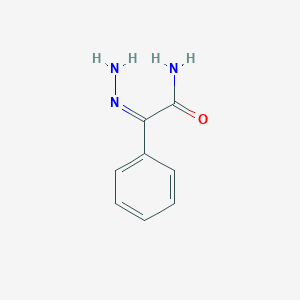
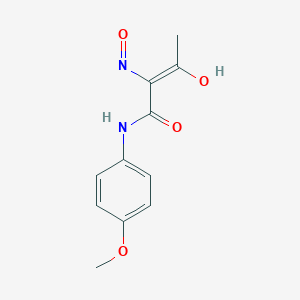
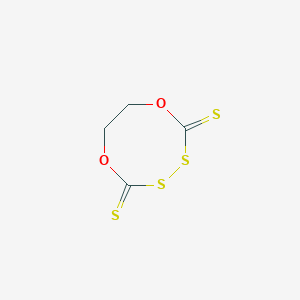
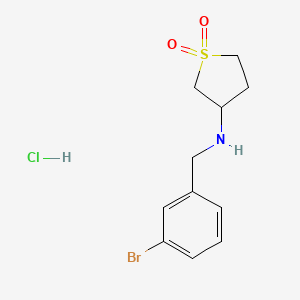
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
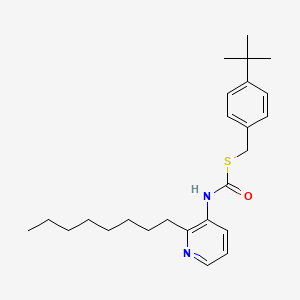
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
